molecular formula C12H13N3OS B11116058 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B11116058
M. Wt: 247.32 g/mol
InChI Key: PGVVRAWSXCVVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound has been explored for its potential as an anticonvulsant, anti-inflammatory, and analgesic agent.

    Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

The thiadiazole ring in the compound acts as a hydrogen bond donor and acceptor, facilitating its interaction with biological macromolecules. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can be compared with other thiadiazole derivatives such as:

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • N-(3-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide

These compounds share the thiadiazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

InChI

InChI=1S/C12H13N3OS/c1-2-11-14-15-12(17-11)13-10(16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16)

InChI Key

PGVVRAWSXCVVPY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.